GNF-8625 monopyridin-N-piperazine hydrochloride

TRK inhibition kinase assay IC50 comparison

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine hydrochloride, also designated as GNF-8625 monopyridin-N-piperazine hydrochloride or TRKi-2, is a tropomyosin receptor kinase (TRK) inhibitor featuring an (R)-2-phenylpyrrolidine-substituted imidazo[1,2-b]pyridazine core scaffold. The compound is disclosed in patent WO 2020038415 A1 as a pan-TRK inhibitor and is supplied as a hydrochloride salt with a molecular formula of C25H27ClFN7 and a molecular weight of 479.98 g/mol.

Molecular Formula C25H27ClFN7
Molecular Weight 480.0 g/mol
Cat. No. B10854523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-8625 monopyridin-N-piperazine hydrochloride
Molecular FormulaC25H27ClFN7
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl
InChIInChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1
InChIKeyXQABKTNVPTUVLG-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNF-8625 Monopyridin-N-Piperazine Hydrochloride (2412055-62-8) Procurement-Relevant Compound Profile


6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine hydrochloride, also designated as GNF-8625 monopyridin-N-piperazine hydrochloride or TRKi-2, is a tropomyosin receptor kinase (TRK) inhibitor featuring an (R)-2-phenylpyrrolidine-substituted imidazo[1,2-b]pyridazine core scaffold [1]. The compound is disclosed in patent WO 2020038415 A1 as a pan-TRK inhibitor and is supplied as a hydrochloride salt with a molecular formula of C25H27ClFN7 and a molecular weight of 479.98 g/mol [2]. Its structural features—including the stereospecific (R)-configured pyrrolidine moiety and the monopyridin-N-piperazine substitution pattern—distinguish it within the broader imidazopyridazine class and confer specific TRK binding characteristics relevant to targeted research applications [1].

Why Generic TRK Inhibitor Substitution Is Scientifically Inappropriate for GNF-8625-Dependent Research


Within the pan-TRK inhibitor class, biochemical potency and selectivity profiles vary substantially across clinical and preclinical compounds, making direct substitution problematic for reproducible research. For instance, larotrectinib exhibits wild-type TRKA/B/C IC50 values of 23.5/36.5/49.4 nM, entrectinib 0.30/0.80/1.3 nM, and selitrectinib 3.9/1.8/3.0 nM [1]. GNF-8625 demonstrates a distinct TRK inhibition profile that differs from each of these comparators . Beyond potency, imidazopyridazine-based inhibitors such as GNF-8625 exhibit shape complementarity to the hydrophobic pocket of TRKs through the (R)-2-phenylpyrrolidine moiety—a structural feature not present in pyrazolo[1,5-a]pyrimidine-based inhibitors like larotrectinib or indazole-based inhibitors like entrectinib [2]. Furthermore, the monopyridin-N-piperazine substitution pattern in GNF-8625 provides a specific chemical handle absent in alternative TRK ligands, enabling its unique utility as a warhead component in PROTAC degrader design . Substitution with an alternative TRK inhibitor lacking these structural features would compromise experimental continuity, alter selectivity patterns, and preclude PROTAC-based applications that rely specifically on the GNF-8625 scaffold [2].

GNF-8625 Hydrochloride (2412055-62-8) Procurement-Relevant Quantitative Differentiation Evidence


GNF-8625 Demonstrates Subnanomolar TRKA Biochemical Potency Differentiated from Clinical Pan-TRK Comparators

GNF-8625 (free base analog GNE-8525/CAS 1196546-33-4) exhibits TRKA inhibition with an IC50 of 0.8 nM. This potency exceeds larotrectinib by approximately 29-fold and selitrectinib by approximately 5-fold, while remaining within a comparable order of magnitude to entrectinib but with a different TRKB/TRKC selectivity signature [1][2]. The compound maintains distinct TRKB (IC50 = 22 nM) and TRKC (IC50 = 5.4 nM) inhibitory activities that define its isoform-selectivity profile .

TRK inhibition kinase assay IC50 comparison NTRK fusion

TRK-Dependent Cellular Antiproliferation Activity of GNE-8525 in KM12 Colorectal Carcinoma Model

The GNF-8625 analog GNE-8525 demonstrates potent antiproliferation activity with an IC50 of 0.003 μM (3 nM) in the KM12 colorectal cancer cell line, which harbors a TPM3-TRKA oncogenic fusion [1]. This cellular potency confirms target engagement and downstream functional inhibition in a TRK-dependent cancer model, correlating with the compound's subnanomolar biochemical TRKA inhibition [1].

cellular antiproliferation KM12 colon cancer TPM3-TRKA fusion

In Vivo Antitumor Efficacy of GNE-8525 in KM12 Xenograft Model with Oral Bioavailability

GNE-8525, the free base analog of GNF-8625, achieved tumor regression in rats bearing KM12 xenografts when administered orally [1]. In the tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days [2]. The (R)-2-phenylpyrrolidine substituted imidazopyridazine series, including GNE-8525, was characterized as orally bioavailable pan-TRK inhibitors [1].

in vivo efficacy xenograft tumor regression oral bioavailability

GNF-8625 Scaffold Serves as a Validated TRK-Binding Warhead for PROTAC Degrader Design

GNF-8625 and its analogs have been explicitly validated as TRK-binding warheads for PROTAC degrader construction [1]. The PROTAC degrader CG 428, which comprises an analog of the pan-TRK inhibitor GNF-8625 joined by a linker to the cereblon E3 ligase ligand pomalidomide, achieves a DC50 of 0.36 nM for TRK degradation in KM12 cells and exhibits binding selectivity for TRKA over TRKC and TRKB with Kd values of 1 nM, 4.2 nM, and 28 nM, respectively [2]. CG 428 inhibits downstream PLCγ1 phosphorylation with an IC50 of 0.33 nM .

PROTAC targeted protein degradation TRK degrader chemical biology

Structural Basis for TRK Binding: Shape Complementarity of (R)-2-Phenylpyrrolidine Moiety

X-ray crystallographic studies of imidazopyridazine inhibitors bound to the TRK kinase domain demonstrate that the (R)-2-phenylpyrrolidine moiety achieves shape complementarity to the hydrophobic pocket of TRKs [1][2]. This stereospecific interaction, confirmed by co-crystal structures (PDB entry 4YNE), provides a structural rationale for the compound's TRK binding and selectivity profile [3]. The (R)-configuration of the pyrrolidine substituent is critical for optimal binding geometry; the corresponding (S)-enantiomer exhibits substantially reduced TRK inhibition [1].

structure-activity relationship X-ray crystallography hydrophobic pocket stereochemistry

GNF-8625 Hydrochloride (2412055-62-8) Validated Research and Procurement Application Scenarios


TRK Isoform-Selective Biochemical and Cellular Pharmacology Studies

Investigators requiring a TRK inhibitor with a defined potency hierarchy (TRKA IC50 0.8 nM > TRKC IC50 5.4 nM > TRKB IC50 22 nM) can employ GNF-8625 to dissect differential isoform contributions to neurotrophin signaling pathways [1]. The compound's distinct selectivity signature—which differs from the more balanced TRK inhibition profiles of entrectinib and selitrectinib—enables comparative pharmacology experiments that isolate TRKA-predominant signaling effects [2]. The validated cellular antiproliferation activity in TRK-fusion-driven KM12 cells (IC50 = 3 nM) provides a robust positive control for TRK dependency studies [1].

PROTAC Degrader Development Using GNF-8625 as a Validated TRK-Binding Warhead

Medicinal chemistry teams developing targeted protein degradation approaches for TRK-driven cancers can utilize GNF-8625 as a structurally validated TRK-binding warhead scaffold [1]. The compound's successful incorporation into PROTAC degraders (e.g., CG 428) with demonstrated DC50 = 0.36 nM, TRKA Kd = 1 nM, and downstream pathway inhibition (PLCγ1 phosphorylation IC50 = 0.33 nM) establishes a precedent for linker conjugation strategies [2]. The monopyridin-N-piperazine substitution pattern provides a tractable chemical handle distinct from alternative TRK inhibitor scaffolds, facilitating SAR exploration of linker attachment points [1].

In Vivo Preclinical Validation of TRK-Targeted Therapeutics in Xenograft Models

Preclinical oncology researchers requiring an orally bioavailable TRK inhibitor for in vivo proof-of-concept studies can reference the established efficacy of the GNF-8625 analog GNE-8525 in rat KM12 xenograft models [1][2]. The demonstrated tumor regression with twice-daily oral dosing over 14 days provides a benchmark for experimental design and dose regimen optimization [2]. The imidazopyridazine scaffold's favorable pharmacokinetic properties support its use as a tool compound for target engagement and efficacy studies in TRK-fusion-positive xenograft systems [1].

Quote Request

Request a Quote for GNF-8625 monopyridin-N-piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.